molecular formula C15H15NO3 B14766860 Methyl 5-amino-3'-methoxy-[1,1'-biphenyl]-2-carboxylate

Methyl 5-amino-3'-methoxy-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B14766860
M. Wt: 257.28 g/mol
InChI Key: UXYLMBGLFTZOIB-UHFFFAOYSA-N
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Description

Methyl 5-amino-3’-methoxy-[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group at the 5-position, a methoxy group at the 3’-position, and a carboxylate ester group at the 2-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-3’-methoxy-[1,1’-biphenyl]-2-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to form the biphenyl structure. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-3’-methoxy-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Nitro derivatives of the biphenyl compound.

    Reduction: Alcohol derivatives of the biphenyl compound.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-3’-methoxy-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-3’-methoxy-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and carboxylate groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

  • Methyl 5-amino-3’-hydroxy-[1,1’-biphenyl]-2-carboxylate
  • Methyl 5-amino-3’-ethoxy-[1,1’-biphenyl]-2-carboxylate
  • Methyl 5-amino-3’-methyl-[1,1’-biphenyl]-2-carboxylate

Comparison: Methyl 5-amino-3’-methoxy-[1,1’-biphenyl]-2-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. Compared to its hydroxy and ethoxy analogs, the methoxy group provides different electronic and steric effects, potentially leading to distinct chemical and biological properties .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 4-amino-2-(3-methoxyphenyl)benzoate

InChI

InChI=1S/C15H15NO3/c1-18-12-5-3-4-10(8-12)14-9-11(16)6-7-13(14)15(17)19-2/h3-9H,16H2,1-2H3

InChI Key

UXYLMBGLFTZOIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=CC(=C2)N)C(=O)OC

Origin of Product

United States

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